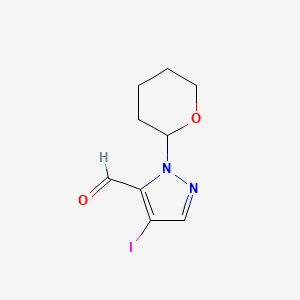

4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde

Description

BenchChem offers high-quality 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-2-(oxan-2-yl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O2/c10-7-5-11-12(8(7)6-13)9-3-1-2-4-14-9/h5-6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGKJKQPLRHELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C(=C(C=N2)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Medicinal Chemistry Applications of Pyrazole Carbaldehydes: Synthetic Versatility and Therapeutic Targeting

The following technical guide is structured to serve as a high-level operational resource for medicinal chemists and drug discovery scientists. It prioritizes synthetic reproducibility, structure-activity relationship (SAR) logic, and quantitative therapeutic profiling.

Executive Summary: The "Privileged Scaffold"

In modern drug discovery, the pyrazole ring is recognized as a "privileged scaffold" due to its ability to interact with diverse biological targets, including protein kinases, tubulin, and bacterial cell walls. The pyrazole-4-carbaldehyde moiety serves as a critical linchpin in this architecture. It functions not merely as an intermediate, but as a divergent "hub" that allows for the rapid installation of pharmacophores via the reactive formyl group.

This guide details the operational protocols for synthesizing this core scaffold, mapping its chemical reactivity, and evaluating its potent anticancer and antimicrobial profiles.[1][2][3]

Core Synthesis: The Vilsmeier-Haack Protocol

The most robust method for accessing the pyrazole-4-carbaldehyde core is the Vilsmeier-Haack reaction applied to hydrazones.[4] This reaction performs two critical functions simultaneously: cyclization of the hydrazone and formylation at the C4 position.[5]

Mechanistic Insight

The reaction proceeds via the formation of a Vilsmeier reagent (chloroiminium ion) generated in situ from

-

Critical Control Point: The temperature during the addition of

must be controlled (

Standard Operating Procedure (SOP)

Target: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Scale: 10 mmol.

Reagents:

-

Acetophenone phenylhydrazone (10 mmol)

-

Phosphorus oxychloride (

) (30 mmol, 3.0 eq) -

N,N-Dimethylformamide (DMF) (10 mL, anhydrous)

Protocol:

-

Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube, add dry DMF (10 mL). Cool the flask to

in an ice-salt bath. -

Activation: Add

(2.8 mL, 30 mmol) dropwise over 15 minutes. Maintain internal temperature -

Substrate Addition: Dissolve acetophenone phenylhydrazone (2.1 g, 10 mmol) in a minimal amount of DMF (if solid) or add directly if liquid. Add dropwise to the Vilsmeier reagent.

-

Cyclization: Remove the ice bath and allow the mixture to warm to room temperature (RT). Then, heat the reaction mixture to 70–80°C for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).

-

Quench & Workup: Pour the reaction mixture slowly onto crushed ice (100 g) with vigorous stirring. Neutralize the acidic solution to pH 7–8 using saturated

solution. -

Isolation: A yellow precipitate will form. Filter the solid, wash copiously with cold water, and dry under vacuum.

-

Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Workflow Visualization

The following diagram illustrates the logical flow and decision points within the synthesis.

Figure 1: Step-by-step workflow for the Vilsmeier-Haack synthesis of pyrazole carbaldehydes.

Chemical Space Expansion: The "Warhead" Potential

The C4-aldehyde group is chemically versatile, allowing the pyrazole core to be transformed into various bioactive classes.

-

Schiff Bases (Azomethines): Condensation with primary amines (e.g., 2-aminothiazole, 4-aminophenol). These derivatives often exhibit enhanced antimicrobial activity due to the

linkage facilitating binding to bacterial enzymes. -

Chalcones: Claisen-Schmidt condensation with acetophenones. These

-unsaturated ketones are potent Michael acceptors, capable of alkylating cysteine residues in kinase active sites. -

Oxidation: Conversion to pyrazole-4-carboxylic acids, often used as bioisosteres for benzoic acid derivatives in NSAIDs.

Figure 2: Divergent synthesis map showing the versatility of the aldehyde handle.

Therapeutic Applications & Quantitative Data

Oncology: Kinase Inhibition

Pyrazole carbaldehyde derivatives, particularly chalcones and Schiff bases, function as ATP-competitive inhibitors of kinases such as EGFR (Epidermal Growth Factor Receptor), CDK2 (Cyclin-Dependent Kinase 2), and PI3K (Phosphoinositide 3-kinase).

Mechanism: The planar pyrazole ring mimics the adenine base of ATP, fitting into the kinase hinge region. Substituents derived from the aldehyde group extend into the hydrophobic pocket, conferring selectivity.

Data Summary: The table below summarizes IC50 values of select pyrazole derivatives compared to standard chemotherapeutics.

| Compound Class | Target Kinase | Cell Line | IC50 (µM) | Reference Standard (IC50) | Significance |

| Pyrazole-PI3K Inhibitor (Cmpd 43) | PI3K | MCF-7 (Breast) | 0.25 | Doxorubicin (0.95) | 4x more potent than Doxorubicin [1]. |

| Pyrazole-CDK2 Inhibitor (Cmpd 36) | CDK2 | HeLa (Cervical) | 0.199 | Roscovitine (Standard) | High selectivity for CDK2 [2]. |

| Pyrazole-Schiff Base | General Cytotoxicity | A549 (Lung) | 6.34 | Cisplatin (Standard) | Comparable potency with lower toxicity [3]. |

Antimicrobial Activity

Schiff bases derived from pyrazole-4-carbaldehydes and sulfonamides or thiazoles have shown broad-spectrum activity.

-

Target: Disruption of bacterial cell wall synthesis and DNA gyrase inhibition.

-

Efficacy: MIC values as low as 0.02 mg/mL against B. subtilis, outperforming standard antibiotics in specific resistant strains [4].

References

-

Thangarasu, et al. "Design and synthesis of novel pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors."[6] ResearchGate.

-

Ali, et al. "Synthesis of novel pyrazole and pyrazolo[1,5-a]pyrimidine compounds as potential CDK2 inhibitors."[6] PMC.

-

Mamidala, et al. "Thiazolyl pyrazole carbaldehyde hybrids: Synthesis and anticancer activity." MDPI.

-

Rameshwar M. More, et al. "Synthesis, Characterization and Antibacterial Activity of Schiff Base Hybrid from 2-Aminothiazole-pyrazolecarboxaldehyde."[7] JACS Directory.

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jacsdirectory.com [jacsdirectory.com]

The Strategic Role of 4-Iodopyrazoles in High-Value Organic Synthesis

[1][2][3]

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, serving as the core architecture for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). Within this framework, 4-iodopyrazole represents a critical tactical intermediate.[1][2] The C4–Iodine bond occupies a unique "Goldilocks zone" of reactivity: it is stable enough to survive harsh N-alkylation or protection steps, yet sufficiently reactive to undergo facile oxidative addition in Palladium-catalyzed cross-couplings.[1][3]

This technical guide provides a rigorous analysis of the synthesis, reactivity, and application of 4-iodopyrazoles.[2][3][4] It moves beyond basic textbook definitions to offer field-tested protocols and mechanistic insights designed for the working synthetic chemist.

Strategic Importance: The Electronic Sweet Spot

To understand the utility of 4-iodopyrazoles, one must first understand the electronic distribution of the pyrazole ring.[3]

-

Electrophilic Susceptibility: The pyrazole ring is π-excessive.[1][3] The C4 position is the most electron-rich carbon, making it the kinetic and thermodynamic preference for Electrophilic Aromatic Substitution (

).[3] -

The Halogen Hierarchy: While 4-bromo and 4-chloro variants exist, the 4-iodo variant is superior for downstream complexity generation.[1][3] The C–I bond is weaker and longer than C–Br, facilitating faster oxidative addition (

) in metal-catalyzed cycles, often permitting the use of milder bases or lower catalyst loadings.

Mechanistic Diagram: Reactivity Profile

The following diagram illustrates the divergent reactivity pathways accessible from the 4-iodopyrazole core.

Figure 1: Divergent synthesis pathways from the 4-iodopyrazole hub.[1][3] The C-I bond serves as the linchpin for diverse molecular architectures.

Synthesis of the Scaffold: "The Make"

Reliable access to the 4-iodopyrazole core is the first hurdle.[1][3] While direct iodination is common, the choice of reagent dictates the purity profile and scalability.

Comparative Analysis of Iodination Methods

| Method | Reagents | Mechanism | Pros | Cons |

| Oxidative Iodination (Standard) | Radical/Cationic | High yields (85-95%); Works on electron-deficient rings (e.g., 3- | CAN is heavy/expensive for kilo-scale; acidic workup.[1] | |

| Green Iodination | Oxidative | Water as solvent; only byproduct is | Requires vigorous stirring; slower kinetics for deactivated rings.[1] | |

| Electrophilic Source | NIS (N-Iodosuccinimide) | Anhydrous; mild conditions; good for acid-sensitive substrates.[1] | Atom economy is poor (succinimide waste); higher cost.[1] |

Recommended Protocol: CAN-Mediated Iodination

Why this method? It is the most robust method for substrates bearing electron-withdrawing groups (like trifluoromethyl), which are common in drug discovery.

Protocol:

-

Dissolution: Dissolve the pyrazole substrate (1.0 equiv) in Acetonitrile (MeCN).

-

Addition: Add Ceric Ammonium Nitrate (CAN, 0.6–1.1 equiv) followed by elemental Iodine (

, 0.6–1.3 equiv). -

Reaction: Reflux (approx. 80°C) overnight.

-

Self-Validating Check: The reaction mixture typically turns dark (iodine).[1] Upon completion and cooling, a TLC check should show the disappearance of the polar starting material.[5]

-

Workup (Critical): Remove solvent. Redissolve in DCM. Wash with saturated Sodium Thiosulfate (

) .[1][5]-

Visual Validation: The organic layer must change from dark purple/brown to pale yellow/clear. This confirms the quenching of excess iodine.

-

The C4-Functionalization Toolkit: "The Use"

Once synthesized, the 4-iodopyrazole is primarily used in Palladium-catalyzed cross-couplings.[1][2][3]

The N-H Proton Problem

Critical Insight: Unprotected 4-iodopyrazoles (containing a free N-H) are notoriously difficult substrates.[1] The N-H is acidic (

Solution:

-

Protection: Use SEM, THP, or Boc groups prior to coupling.

-

Transient Protection: Use excess base (3-4 equiv) to keep the species fully anionic if the catalyst system (e.g., Pd(dppf)Cl2) can tolerate it.

Suzuki-Miyaura Coupling

This is the workhorse reaction for biaryl synthesis.[1]

Optimized Conditions:

-

Catalyst:

(Robust, air-stable) or -

Base:

or -

Solvent: 1,4-Dioxane : Water (4:1).[1][2] The water is essential for the boronic acid activation step.[3]

Mechanistic Workflow: Suzuki Cycle

Figure 2: The Suzuki-Miyaura catalytic cycle.[1][4] Note that for 4-iodopyrazoles, oxidative addition is rapid; the transmetalation step is often the bottleneck if the base is insufficient.[3]

Detailed Experimental Protocol: Suzuki Coupling

Objective: Synthesis of 4-phenyl-1H-pyrazole from 4-iodo-1H-pyrazole (unprotected) using a high-load base strategy.

Reagents:

-

4-Iodo-1H-pyrazole (1.0 mmol, 194 mg)[1]

-

Phenylboronic acid (1.5 mmol, 183 mg)

- (0.05 mmol, 5 mol%)

- (3.0 mmol, 318 mg) - Note: Excess base to handle N-H.[3]

-

DME (Dimethoxyethane) : Water (4:1 ratio, 5 mL total)

Step-by-Step Procedure:

-

Setup: In a 20 mL microwave vial or round-bottom flask, add the iodopyrazole, boronic acid, and base.

-

Degassing (Crucial): Add the solvent mixture.[1] Sparge with Argon or Nitrogen for 5–10 minutes.[1] Oxygen is the enemy of Pd(0).

-

Catalyst Addition: Add the Pd catalyst quickly to minimize air exposure. Seal the vessel.

-

Reaction: Heat to 85–90°C for 4–6 hours (or 110°C for 30 mins in microwave).

-

Monitoring (Self-Validation):

-

Visual: The reaction usually starts as an orange suspension. As Pd(0) turns over and eventually precipitates (Pd black) at the end, the solution may darken.

-

TLC:[2][3][4][5][6][7][8] Eluent 50% EtOAc/Hexane.[1] The starting iodide (Rf ~0.4) should disappear.[1] The product will likely be more polar if the N-H is free.[3]

-

-

Workup:

-

Purification: Flash chromatography on silica gel.

Advanced Architectures: Beyond Simple Couplings

Sonogashira Coupling & Cyclization

4-iodopyrazoles coupled with terminal alkynes yield 4-alkynylpyrazoles .[1][3] These are valuable precursors for fused ring systems.[1]

-

Application: Synthesis of Pyrazolo[4,3-d]pyrimidines (isosteres of purines/ATP).

-

Mechanism:[3][5][9] The alkyne is installed via Sonogashira, followed by cyclization with amidines or hydrazine.

C-H Activation

Recent advances allow for the direct arylation of the C4 position without pre-iodination, but the 4-iodo species remains the gold standard for regiocontrol.[3] In complex syntheses, C-H activation often lacks the specificity required, making the C-I handle indispensable for "programmed" synthesis.

References

-

BenchChem. An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole. (2025).[1][2][4][5][6][7][10] Link

-

Royal Society of Chemistry (RSC). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.[1][3] RSC Advances.[1] Link

-

National Institutes of Health (NIH). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives.[1] PubMed.[1] Link

-

American Chemical Society (ACS). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles.[1][11] Journal of Organic Chemistry.[1] Link

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. epj-conferences.org [epj-conferences.org]

- 14. researchgate.net [researchgate.net]

- 15. benthamdirect.com [benthamdirect.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Initial Screening of 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde: A Strategic Gateway to Novel Compound Libraries

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Privileged Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents, from anti-inflammatory drugs like Celecoxib to kinase inhibitors used in oncology.[1][2][3] Its metabolic stability and versatile geometry allow it to engage with a wide array of biological targets.[4][5] This guide focuses on a specific, highly functionalized derivative, 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde , presenting it not as an end-stage drug candidate, but as a pivotal starting material for library synthesis. The initial screening of this molecule is a critical, risk-mitigating step that establishes a baseline for safety and informs the subsequent design of vast and diverse compound libraries.[6][7]

Deconstructing the Molecule: A Triumvirate of Functionality

The utility of 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde stems from the strategic placement of three key functional groups, each serving a distinct and vital role in synthetic chemistry.

The Pyrazole Core

This five-membered diazole heterocycle provides a rigid, aromatic core. Its two nitrogen atoms offer sites for hydrogen bonding, while the overall structure is metabolically robust, a desirable feature in drug development.[2]

The C4-Iodo Group: The Cross-Coupling Handle

The carbon-iodine bond at the 4-position is the molecule's primary anchor for diversification. The high reactivity of this bond makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.[8] This enables the straightforward introduction of a wide range of aryl, heteroaryl, and vinyl substituents, most notably through the Suzuki-Miyaura coupling.[9][10]

The C5-Carbaldehyde: The Conjugation Point

The aldehyde group at the 5-position is a versatile functional group ripe for transformations such as reductive amination, Wittig reactions, and the formation of Schiff bases.[4][11] This allows for the attachment of a second vector of diversity, often used to modulate solubility, cell permeability, or to introduce new pharmacophoric elements.

The N1-Oxanyl (THP) Group: The Essential Protector

The pyrazole N-H is acidic and nucleophilic, which can interfere with many synthetic transformations, particularly organometallic reactions. The tetrahydropyranyl (THP) group serves as a robust N-H protecting group.[12]

-

Why it's chosen: The THP group is installed under mild acidic conditions and, critically, is stable to the basic and organometallic conditions often used in cross-coupling reactions.[13][14] Its removal is typically achieved under mild acidic conditions that do not affect other parts of the molecule.[14] This strategic protection is essential for unlocking the full synthetic potential of the other functional groups.

Strategic Placement in the Drug Discovery Workflow

The initial screening of a foundational scaffold like this is a crucial "quality gate" in the drug discovery process. It ensures that the core chemical entity is not inherently toxic or prone to off-target effects before significant resources are invested in library development.

Foundational Screening Protocols

Before biological evaluation, rigorous analytical characterization is mandatory to ensure the identity, purity, and stability of the compound.

Protocol: Quality Control and Structural Verification

Causality: Impurities can confound biological data, leading to false positives or negatives. This protocol validates the structure and ensures purity is >95% before proceeding.

-

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected ¹H NMR signals: Resonances corresponding to the pyrazole proton, the aldehyde proton, the diastereotopic protons of the THP ring, and the characteristic downfield shift of the aldehyde proton.

-

Expected ¹³C NMR signals: Signals for the pyrazole carbons (with the C-I bond causing a significant upfield shift for C4), the carbonyl carbon of the aldehyde, and the carbons of the THP group.[10][15][16]

-

-

2. Mass Spectrometry (MS):

-

Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and elemental composition.

-

-

3. High-Performance Liquid Chromatography (HPLC):

-

Develop a method using a C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid or TFA).

-

Monitor at a suitable wavelength (e.g., 254 nm).

-

The goal is to observe a single major peak, allowing for the quantification of purity (ideally ≥95%).

-

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: This is the primary and most critical screen. It determines the concentration at which the compound is toxic to cells, establishing a therapeutic window. A compound that is highly toxic to all cells is often a poor starting point, except in specific fields like oncology.[17][18] The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.[19][20][21]

-

Materials:

-

Target cell lines (e.g., HepG2 for liver toxicity, HEK293 for non-cancerous kidney cells).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO or isopropanol with HCl.

-

96-well clear-bottom plates.

-

Plate reader (570 nm).

-

-

Procedure:

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the title compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.) in the cell culture medium. The final DMSO concentration should be ≤0.5%.[22]

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with vehicle (DMSO) control (100% viability), and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.

-

| Cell Line | Compound | IC₅₀ (µM) | Interpretation |

| HepG2 (Liver Cancer) | 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde | > 100 | Low intrinsic cytotoxicity, good baseline. |

| HEK293 (Normal Kidney) | 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde | > 100 | No toxicity to non-cancerous cells. |

| Doxorubicin | Positive Control | ~0.5 | Assay is performing as expected. |

| Table 1: Representative data from a primary cytotoxicity screen. |

A Blueprint for Future Derivatization

With baseline cytotoxicity data in hand, the molecule's functional groups can be exploited to build a focused library. The Suzuki-Miyaura coupling is an exemplary first step.

Protocol: Suzuki-Miyaura Cross-Coupling

Causality: This reaction is one of the most robust and versatile methods for C-C bond formation, allowing for the introduction of diverse (hetero)aryl groups that can explore different binding pockets of a biological target.[9]

-

Materials:

-

4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water or DME/water)[8]

-

-

Procedure:

-

Setup: To a reaction vessel, add the iodopyrazole, arylboronic acid, and base.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.

-

Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).[8]

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[9]

-

Conclusion

4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde is a molecule of significant strategic value in drug discovery. It is not merely a compound, but a platform. The initial screening process, centered on rigorous quality control and baseline cytotoxicity assessment, is an indispensable step. It provides the foundational data necessary to make an informed " go/no-go " decision before committing to the resource-intensive process of library synthesis and high-throughput screening. By understanding the role of each functional group and executing these preliminary screens, researchers can confidently leverage this versatile scaffold to build novel compound libraries with a higher probability of success in identifying the next generation of therapeutic agents.

References

- Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Pyrazole Libraries.

- Benchchem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.

- Ghazimoradi, S., et al. (2025, February 5). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies.

- Sajjadifar, N., & Ghazimoradi, S. (2025, November 10). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies.

- ManTech Publications. (2025, May 15). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Journal of Pharmaceutical Chemistry and Drug Formulation.

- Al-Warhi, T., et al. (n.d.). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PMC.

- Scientific & Academic Publishing. (n.d.). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring.

- Purohit, M. N., et al. (2013). Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. Medicinal Chemistry, 9(8), 1063-72.

- (2016, August 6). Recent applications of pyrazole and its substituted analogs.

- D'souza, C., et al. (2022). Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. MDPI.

- Gâz, A.-S. C., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.

- Yamashita, K., et al. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC.

- (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.

- (2024, April 1). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents.

- Benchchem. (n.d.). Application Notes and Protocols: 4-Iodopyrazole in Catalysis.

- Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.

- Jasiński, M., et al. (2025, March 25). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.

- El Yazidi, M., et al. (n.d.). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry.

- Gomha, S. M., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI.

- (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.

- (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry.

- (2025, August 6). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. Request PDF on ResearchGate.

- Karrouchi, K., et al. (n.d.). Crystallographic study, biological assessment and POM/Docking studies of pyrazoles-sulfonamide hybrids (PSH): Identification of a combined Antibacterial/Antiviral pharmacophore sites leading to in-silico screening the anti-Covid-19 activity. PMC.

- Karrouchi, K., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

- Choonara, Y. E., et al. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.

- Sunitha, T., et al. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals.

- Talaviya, R. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.

- Kumar, A., & Siddiqui, H. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

- (2022, October 26). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research.

- Singh, S., et al. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry.

- Gâz, A.-S. C., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.

- Yamashita, K., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar.

- Rogoza, M., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. MDPI.

- (2026, February 1). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. PDF on ResearchGate.

- Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).

- Benchchem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.

Sources

- 1. epj-conferences.org [epj-conferences.org]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. orientjchem.org [orientjchem.org]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. connectjournals.com [connectjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 11. Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. admin.mantechpublications.com [admin.mantechpublications.com]

- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 19. article.sapub.org [article.sapub.org]

- 20. mdpi.com [mdpi.com]

- 21. ijpbs.com [ijpbs.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

The Pyrazole Scaffold: A Privileged Framework for Modern Therapeutic Target Discovery

An In-depth Technical Guide for Drug Development Professionals

Foreword: Beyond the Heterocycle – A Strategic Perspective on Pyrazole Derivatives

In the landscape of medicinal chemistry, few scaffolds have demonstrated the sheer versatility and clinical success of the pyrazole ring.[1] This five-membered heterocycle, with its two adjacent nitrogen atoms, is not merely a molecular building block; it is a strategic tool that offers a unique combination of physicochemical properties, synthetic accessibility, and a remarkable ability to interact with a wide array of biological targets.[2][3] Its presence in blockbuster drugs, from the anti-inflammatory celecoxib to the oncology therapeutic crizotinib, is a testament to its privileged status in drug discovery.[4][5]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of pyrazole-based compounds. Instead, it offers an in-depth exploration of the key therapeutic targets amenable to modulation by pyrazole derivatives. We will dissect the causality behind why this scaffold is particularly effective against specific target classes, provide validated experimental frameworks for assessing compound activity, and present the data in a manner that is both accessible and actionable. Our focus is on the "why" and the "how"—the mechanistic rationale and the practical application—that underpin successful drug discovery campaigns in this space.

Part 1: The Kinase Superfamily – A Primary Domain for Pyrazole-Based Inhibitors

Protein kinases, which regulate the vast majority of cellular processes, represent one of the most critical target classes in modern oncology and immunology.[6][7] The pyrazole scaffold has proven exceptionally adept at targeting these enzymes, with numerous derivatives approved or in late-stage clinical trials.[8][9]

Mechanistic Rationale: Why Pyrazoles Excel as Kinase Inhibitors

The efficacy of pyrazole derivatives as kinase inhibitors stems from their ability to function as "hinge-binding" motifs. The ATP-binding pocket of most kinases contains a conserved hinge region that forms crucial hydrogen bonds with the adenine ring of ATP. The pyrazole ring, with its strategically positioned nitrogen atoms, can mimic these interactions with high fidelity.[6] One nitrogen can act as a hydrogen bond donor, while the other acts as an acceptor, allowing for a strong and specific anchor point within the kinase active site.[3] Furthermore, the planar pyrazole ring serves as a rigid and synthetically tractable scaffold, allowing for precise, vectoral elaboration of substituents into adjacent hydrophobic pockets (the "selectivity pockets") to achieve high potency and selectivity against specific kinases.[6]

Key Kinase Targets and Exemplary Derivatives

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are central to tumor growth, proliferation, and angiogenesis.[5][10] Pyrazole derivatives have been successfully developed as potent dual inhibitors.

-

Mechanism: These compounds typically occupy the ATP-binding site, with the pyrazole core interacting with the hinge region. Substituents on the pyrazole are designed to extend into the hydrophobic regions of the active site, displacing the natural substrate and locking the kinase in an inactive conformation.[8]

-

Signaling Pathway: Dysregulation of the EGFR/VEGFR pathways leads to uncontrolled activation of downstream pro-survival and proliferative signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a method to determine the potency and selectivity of pyrazole derivatives against COX isozymes.

Objective: To determine the IC₅₀ values of a test compound for both COX-1 and COX-2 and calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Principle: The assay measures the peroxidase activity of the COX enzymes. In the presence of heme, COX catalyzes the conversion of arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This reduction is coupled to the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which can be measured spectrophotometrically.

Materials:

-

Ovine or Human Recombinant COX-1 and COX-2 enzymes.

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme cofactor.

-

Arachidonic Acid (substrate).

-

TMPD (colorimetric probe).

-

Test Pyrazole Derivatives and reference standards (e.g., Celecoxib, SC-560).

-

96-well clear microplates.

-

Spectrophotometric plate reader.

Procedure:

-

Compound Plating: Prepare serial dilutions of test compounds in DMSO and add 1 µL to the wells of a 96-well plate.

-

Enzyme Preparation: In a tube, mix Assay Buffer, Heme, and either the COX-1 or COX-2 enzyme.

-

Incubation: Add 150 µL of the enzyme mixture to each well containing the test compound. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Substrate & Probe Addition: Prepare a solution of Arachidonic Acid and TMPD in Assay Buffer.

-

Reaction Initiation: Add 50 µL of the substrate/probe solution to all wells to start the reaction.

-

Measurement: Immediately begin reading the absorbance at 595 nm every 30 seconds for 5 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the data against positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to obtain the IC₅₀ for each isozyme.

-

Calculate the Selectivity Index (SI). A higher SI indicates greater selectivity for COX-2.

-

Part 3: Emerging and Other Notable Targets

The structural versatility of the pyrazole core allows it to be adapted for a growing list of other important therapeutic targets. [2][11]

DNA Intercalation and Minor Groove Binding

Certain polysubstituted pyrazole derivatives have been shown to exert anticancer effects by directly interacting with DNA. [8]

-

Mechanism: These compounds, often planar and aromatic, can intercalate between DNA base pairs or bind to the minor groove. This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells. [8]Compound 59, for example, demonstrated a high affinity for DNA, displacing 90.14% of methyl green in a competitive binding assay. [8]

G-Protein Coupled Receptors (GPCRs)

While less common than kinase inhibitors, pyrazole derivatives have been developed as modulators of GPCRs, which are integral to a vast number of physiological processes. [2][12]

-

Example - Rimonabant: This 1,5-diarylpyrazole was developed as a selective cannabinoid receptor 1 (CB1) antagonist/inverse agonist. The pyrazole core acts as a central scaffold, with substituents oriented to make specific contacts within the transmembrane domains of the receptor. [2]

Antimicrobial Targets

The pyrazole scaffold is also a key feature in compounds designed to combat microbial infections, including those from resistant bacterial strains. [13][14]

-

Mechanism: The mechanisms are diverse. Some pyrazole derivatives inhibit essential bacterial enzymes, while others may disrupt cell wall integrity or interfere with biofilm formation. [1][14]For instance, certain pyrazole-derived hydrazones have shown potent activity against A. baumannii with MIC values as low as 4 μg/ml. [14]

Conclusion and Future Outlook

The pyrazole scaffold is firmly established as a "privileged" structure in medicinal chemistry, with a proven track record of producing successful therapeutics against a wide range of targets. Its strength lies in its unique electronic properties, its capacity for specific hydrogen bonding interactions, and its synthetic versatility, which allows for meticulous tuning of pharmacodynamic and pharmacokinetic properties. [3][4]The primary therapeutic areas dominated by pyrazoles remain oncology and inflammation, largely through the potent and often selective inhibition of protein kinases and COX enzymes.

Future research will likely focus on expanding the target space for pyrazole derivatives. The development of multi-target-directed ligands, where a single pyrazole-based molecule is designed to hit multiple nodes in a disease pathway (e.g., dual COX/LOX or multi-kinase inhibitors), represents a promising strategy. [15]Furthermore, the application of novel synthetic methodologies and computational modeling will continue to refine the design of next-generation pyrazole therapeutics with enhanced potency, selectivity, and improved safety profiles. [16]The journey of this simple five-membered ring is far from over; it will undoubtedly remain a cornerstone of drug discovery for years to come.

References

A consolidated list of all sources cited within this guide.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). PMC.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). IJNRD.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). No source found.

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (2025). PubMed.

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers.

- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022).

- (PDF) SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES AND THEIR EFFICACY AS ANTIMICROBIAL AGENTS. (2015).

- Pyrazoles and Pyrazolines as Anti-Inflamm

- Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH.

- Recent Advances in the Synthesis of Pyrazole Deriv

- Current status of pyrazole and its biological activities. (n.d.). PMC.

- Trends in GPCR drug discovery: new agents, targets and indic

- Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (2021). Taylor & Francis.

- Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... (n.d.).

- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).

- Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. (2024). Hilaris Publisher.

- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). No source found.

- A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (2025). No source found.

- Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. (n.d.). CrystEngComm (RSC Publishing).

- Synthesis and biological evaluation of novel pyrazole scaffold. (n.d.). No source found.

- Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. (2024). Taylor & Francis.

- Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity | Journal of Medicinal Chemistry. (n.d.).

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijnrd.org [ijnrd.org]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 11. chemrevlett.com [chemrevlett.com]

- 12. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. hilarispublisher.com [hilarispublisher.com]

Methodological & Application

Advanced Suzuki-Miyaura Coupling Protocols for 4-Iodopyrazole Scaffolds

Executive Summary: The Pyrazole Challenge

The 4-arylpyrazole motif is a "privileged structure" in medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors (e.g., Ruxolitinib, Crizotinib analogs). While 4-iodopyrazole is the most reactive electrophile for these couplings, its use presents a dichotomy in process chemistry:

-

The Protected Route: Reliable but atom-inefficient, requiring two extra steps (protection/deprotection).[1]

-

The Unprotected Route: Atom-efficient but historically plagued by catalyst poisoning due to the acidic N-H bond (

in DMSO).

This guide provides two validated workflows. Protocol A is the industrial standard for scale-up where reliability is paramount.[1] Protocol B is the modern "Buchwald-type" approach for direct coupling of unprotected species, utilizing precatalysts to overcome the "azolyl-trap" resting state.

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate's complexity and your lab's tolerance for optimization.

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on substrate protection status.

Protocol A: The Robust Route (Protected Substrates)

Best for: Scale-up, valuable coupling partners, and substrates where N-selectivity is already established (e.g., N-methyl, N-SEM, N-THP).[1]

Mechanistic Insight

When the pyrazole nitrogen is substituted, the substrate behaves like a standard aryl iodide. The oxidative addition of Pd(0) into the C-I bond is rapid.[2] The limiting factor is often the stability of the boronic acid (protodeboronation) or the catalyst longevity. We utilize Pd(dppf)Cl₂ because the ferrocenyl backbone prevents rapid catalyst decomposition at the elevated temperatures required for sterically hindered partners.

Materials

-

Substrate: 1-Protected-4-iodopyrazole (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

-

Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)[1]

Step-by-Step Procedure

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the iodopyrazole, boronic acid, and Pd(dppf)Cl₂.

-

Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

) or Argon three times.[1]-

Critical Step: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

-

-

Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the degassed aqueous Na₂CO₃ solution.

-

Note: The biphasic mixture (4:1 organic:aqueous) ensures the base is soluble (aqueous phase) while the catalyst/substrate remains organic.

-

-

Reaction: Heat the block to 80–90 °C for 4–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[2][4] Dry over MgSO₄.[2][4]

-

Purification: Flash chromatography. (Note: Iodine-containing side products can sometimes streak; consider a wash with dilute sodium thiosulfate if the mixture is dark purple).[1]

Protocol B: The Advanced Route (Unprotected Substrates)

Best for: Rapid analog generation, atom economy, and avoiding protection/deprotection steps.

Mechanistic Insight: The "Azolyl Trap"

Standard catalysts (e.g., Pd(PPh₃)₄) fail with free N-H pyrazoles.[1] The base deprotonates the pyrazole, forming a pyrazolate anion (

Materials

-

Substrate: 4-Iodo-1H-pyrazole (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)[1]

-

Precatalyst: XPhos Pd G2 (2–3 mol%)[1]

-

Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)[1]

-

-

Base: K₃PO₄ (3.0 equiv) - Must be finely ground if using minimal water.[1]

-

Solvent: n-Butanol/Water (4:[1]1) or Dioxane/Water (4:1).[1][2][4][6]

Step-by-Step Procedure

-

Charge: Add 4-iodo-1H-pyrazole, boronic acid, XPhos Pd G2, and K₃PO₄ to the vial.

-

Degas: Evacuate/backfill with Argon (3 cycles).

-

Solvent: Add the solvent mixture (n-BuOH/H₂O is preferred for higher temperatures; Dioxane/H₂O is standard).[1]

-

Reaction: Heat to 100 °C .

-

Why High Temp? The energy barrier to break the off-cycle Pd-N coordination is high.[1]

-

Time: Typically complete in 2–6 hours.

-

-

Quench: Cool to RT. Acidify carefully to pH ~6-7 with 1M HCl (to protonate the pyrazole product for extraction), then extract with EtOAc/THF.

-

Note: Unprotected aryl-pyrazoles are amphoteric; do not make the workup too acidic or the product will stay in the aqueous phase as the pyridinium salt.

-

Mechanistic Visualization: The Inhibition Cycle

Understanding why standard protocols fail is crucial for troubleshooting.

Figure 2: The Catalytic Cycle showing the "Azolyl Trap." Standard ligands allow the formation of the stable Pyrazolate complex (Red), halting the reaction. Bulky ligands (Green path) sterically hinder this interaction, forcing the cycle toward Transmetallation.

Troubleshooting & Optimization Data

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (Unprotected) | Catalyst poisoning by Pyrazolate.[1] | Switch to XPhos Pd G2 or SPhos Pd G2 . Increase Temp to 100°C. |

| Dehalogenation (Product is H-Pyrazole) | 4-Iodo is too reactive; Pd inserts then reduces.[1] | Switch solvent to anhydrous Toluene (reduce proton source) or switch substrate to 4-Bromopyrazole (slower insertion, less reduction).[1] |

| Homocoupling (Ar-Ar) | Oxygen present or Boronic Acid excess too high.[1] | Degas solvents rigorously (sparge with Ar for 15 min).[1] Add Boronic Acid slowly. |

| Black Precipitate (Pd Black) | Ligand dissociation / Catalyst death.[1] | Ligand loading is too low. Ensure L:Pd ratio is > 1:1 (or use G2 precatalysts which are 1:1 but stable). |

Comparative Yields (Internal & Literature Data)

Substrate: 4-Iodo-1H-pyrazole + Phenylboronic Acid[1]

| Protocol | Catalyst | Base | Solvent | Yield |

| Standard | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | < 10% |

| Standard | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 15-25% |

| Advanced | XPhos Pd G2 | K₃PO₄ | n-BuOH/H₂O | 92% |

| Advanced | SPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 85% |

References

-

Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013).[7] "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 135(34), 12877–12885.[7] [Link]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

- 1. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.mit.edu [dspace.mit.edu]

Application Note: Vilsmeier-Haack Formylation of N-Protected Pyrazoles

Executive Summary

The introduction of a formyl group at the C4 position of the pyrazole ring is a pivotal transformation in the synthesis of kinase inhibitors (e.g., JAK inhibitors) and agrochemicals. While the Vilsmeier-Haack reaction is the gold standard for this transformation, the unique electronic architecture of pyrazoles requires specific modulation of the classic protocol. This guide details the regioselective C4-formylation of N-protected pyrazoles, emphasizing the critical role of the N-protecting group in directing electrophilic attack and the safety parameters required to manage the exothermic nature of phosphorus oxychloride (POCl

Mechanistic Insight & Regioselectivity

The Electronic Landscape

Pyrazoles are

-

Regioselectivity: Electrophilic aromatic substitution (EAS) preferentially occurs at C4 . The C3 and C5 positions are electron-deficient due to the adjacent nitrogen atoms.[1]

-

Role of N-Protection: Unprotected pyrazoles (

-H) often fail to react cleanly due to the formation of

Reaction Pathway

The reaction proceeds via the in situ generation of the chloromethyleniminium ion (Vilsmeier reagent), followed by electrophilic attack and subsequent hydrolysis.

Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation on pyrazoles.

Critical Variables & Optimization

Protecting Group Compatibility

The Vilsmeier environment is highly acidic and generates HCl.

-

Recommended:

-Methyl, -

Caution:

-Boc and -

Electronic Effects: Electron-withdrawing groups (e.g.,

-Tosyl) significantly deactivate the ring, often requiring higher temperatures (

Stoichiometry & Temperature

| Variable | Standard Range | Impact on Outcome |

| POCl | 1.1 – 1.5 eq | Excess ensures full conversion of DMF; too much complicates quenching. |

| DMF Equivalents | 2.0 – 5.0 eq (or solvent) | Acts as both reagent and solvent. Large excess prevents viscosity issues. |

| Reagent Formation Temp | 0°C to 5°C | Critical: Higher temps during mixing cause thermal decomposition of the reagent. |

| Reaction Temp | 60°C to 90°C | Pyrazoles require heat to overcome the activation energy (unlike pyrroles). |

Standard Experimental Protocol

Objective: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde. Scale: 10 mmol basis (adaptable).

Reagents & Equipment[2]

-

Substrate: 1-Phenyl-1H-pyrazole (1.44 g, 10 mmol).

-

Reagent A: Phosphorus Oxychloride (POCl

) (1.84 g, 12 mmol, 1.2 eq). -

Reagent B:

-Dimethylformamide (DMF) (5 mL, anhydrous). -

Quench: Saturated Sodium Acetate (NaOAc) solution.

-

Safety: Fume hood essential.[2] POCl

reacts violently with water.

Step-by-Step Procedure

Phase 1: Vilsmeier Reagent Formation (The "Cold" Phase)

-

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, internal thermometer, and pressure-equalizing addition funnel. Flush with Nitrogen (

). -

Charge: Add anhydrous DMF (5 mL) to the flask.

-

Cool: Submerge flask in an ice/salt bath. Cool internal temperature to

C. -

Addition: Add POCl

dropwise over 15 minutes.-

Checkpoint: Maintain internal temperature

C. The solution may turn pale yellow or form a white precipitate (the Vilsmeier salt).

-

-

Activation: Stir at

C for 30 minutes to ensure complete formation of the chloroiminium species.

Phase 2: Substrate Addition & Reaction

-

Addition: Dissolve the

-protected pyrazole in a minimal amount of DMF (1-2 mL). Add this solution dropwise to the Vilsmeier reagent.[2] -

Transition: Remove the ice bath. Allow the mixture to warm to room temperature (RT) over 15 minutes.

-

Heating: Equip a reflux condenser. Heat the reaction mixture to 70–80°C .

-

Monitoring: Monitor by TLC (typically 2-4 hours). The intermediate iminium salt is polar; the final aldehyde appears only after hydrolysis. Look for the disappearance of the starting material.

-

Phase 3: The "Reverse Quench" (Safety Critical)

-

Cooling: Cool the reaction mixture to RT.

-

Quench Prep: In a separate large beaker, prepare 50 mL of crushed ice mixed with saturated NaOAc solution.

-

Transfer: Slowly pour the reaction mixture into the stirring ice/NaOAc mixture.

-

Why? Adding water to the reaction flask can cause a violent exotherm (runaway hydrolysis). The "Reverse Quench" ensures the hydrolyzing agent is always in excess.

-

-

Hydrolysis: Stir the aqueous mixture for 30–60 minutes. The pH should be adjusted to ~7-8 with NaOAc or NaHCO

to liberate the free aldehyde from the iminium salt. -

Isolation: The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with Ethyl Acetate (

mL), wash with brine, dry over MgSO

Workflow Diagram

Figure 2: Operational workflow for safe Vilsmeier-Haack formylation.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Starting Material Recovered | Temperature too low. | Pyrazoles are deactivated compared to pyrroles. Increase temp to 90°C or use sealed tube. |

| Charring / Black Tar | Thermal runaway during POCl | Strictly control addition rate at |

| No Precipitate after Quench | pH too acidic. | The iminium salt is water-soluble. Neutralize to pH 7-8 using NaOAc or NaHCO |

| Regioisomer Mixtures | Steric crowding at C3/C5.[3] | While rare for C4-formylation, bulky |

References

-

Vilsmeier-Haack Reaction Mechanism & Overview Organic Chemistry Portal. [Link]

-

Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles Deng, X., & Mani, N. S. (2008).[4] Journal of Organic Chemistry. [Link]

-

Safety in Vilsmeier-Haack Reactions: Quenching Protocols Mettler Toledo Thermal Analysis. [Link] (General reference for thermal hazard analysis of POCl3/DMF).

-

Synthesis of 5-chloro-1H-pyrazole-4-carbaldehydes Popov, A. V., et al. (2019).[5][6] Arkivoc. [Link]

-

Recent Synthetic Advances in Functionalization of 1H-Pyrazoles National Institutes of Health (PMC). [Link]

Sources

- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

Derivatization of pyrazole-5-carbaldehyde for library synthesis

Application Note: Strategic Derivatization of Pyrazole-5-Carbaldehyde for High-Throughput Library Synthesis

-Functionalization of the Pyrazole ScaffoldExecutive Summary & Scientific Rationale

The pyrazole-5-carbaldehyde scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib). Its utility stems from the amphoteric nature of the pyrazole ring—possessing both a hydrogen-bond donor (NH) and acceptor (N2)—coupled with the high electrophilicity of the C5-formyl group.

However, this scaffold presents unique challenges for library synthesis:

-

Annular Tautomerism: In

-unsubstituted pyrazoles, the 3- and 5-positions are chemically equivalent due to rapid proton transfer ( -

Solubility: The high polarity and hydrogen-bonding capability often lead to poor solubility in non-polar organic solvents (DCM, Toluene), necessitating optimized solvent systems (e.g., TFE, DMF mixtures).

This guide details three validated protocols to diversify this scaffold: Reductive Amination (physicochemical tuning), Groebke-Blackburn-Bienaymé (GBB) Reaction (scaffold hopping), and Knoevenagel Condensation (electrophilic warhead installation).

Chemical Logic & Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent aldehyde. Note the critical decision point regarding

Figure 1: Divergent synthesis workflow. Step 1 (

Protocol A: Reductive Amination (Amine Library)

Rationale: The installation of amine side chains modulates logD and solubility. Standard conditions often fail for pyrazoles due to the formation of insoluble hemiaminals or catalyst deactivation by the basic pyrazole nitrogen.

Mechanism:

-

Formation of iminium ion (equilibrium driven by water removal or excess amine).

-

Irreversible reduction by hydride source.

Optimized Protocol:

| Component | Reagent | Equivalents | Role |

| Substrate | 1.0 | Electrophile | |

| Amine | 1.2 - 1.5 | Nucleophile | |

| Reductant | NaBH(OAc) | 1.5 - 2.0 | Mild Hydride Source |

| Catalyst | Acetic Acid (AcOH) | 1.0 - 2.0 | Activates imine; buffers basic N |

| Solvent | 1,2-Dichloroethane (DCE) | [0.2 M] | Standard solvent |

Step-by-Step Methodology:

-

Imine Formation: In a 20 mL scintillation vial, dissolve the pyrazole aldehyde (1.0 mmol) in DCE (5 mL). Add the amine (1.2 mmol).[1]

-

Activation: Add Glacial Acetic Acid (1.0 mmol). Note: If the pyrazole is N-unsubstituted, increase AcOH to 2.0 eq to prevent aggregation. Stir at Room Temperature (RT) for 30 minutes.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 mmol) in one portion.

-

Observation: Gas evolution (

) is minimal with STAB compared to NaBH

-

-

Incubation: Seal and stir at RT for 16 hours.

-

Workup: Quench with saturated aqueous NaHCO

(10 mL). Extract with DCM ( -

Purification: The crude material is often pure enough for library screening (>90%). If not, pass through a short SCX-2 (cation exchange) cartridge to capture the basic amine product, eluting non-basic impurities with MeOH, then releasing the product with

Validation:

-

LCMS: Look for

corresponding to Product Mass. -

1H NMR: Disappearance of the aldehyde singlet (

ppm) and appearance of benzylic methylene protons (

Protocol B: Groebke-Blackburn-Bienaymé (GBB) Reaction[2]

Rationale: The GBB reaction is a premier multicomponent reaction (MCR) for generating fused nitrogen heterocycles found in oncology drugs. Here, the pyrazole-5-carbaldehyde acts as the aldehyde component, reacting with a 2-aminoazine and an isocyanide to form an imidazo[1,2-a]heterocycle linked to the pyrazole.

Critical Insight: The choice of acid catalyst is pivotal. While Lewis acids (

Figure 2: GBB Multicomponent Assembly.

Optimized Protocol:

| Component | Reagent | Equivalents | Role |

| Aldehyde | Pyrazole-5-CHO | 1.0 | Component A |

| Amine | 2-Aminopyridine | 1.0 | Component B |

| Isocyanide | tert-Butyl Isocyanide | 1.1 | Component C |

| Catalyst | Scandium Triflate ( | 0.05 (5 mol%) | Lewis Acid |

| Solvent | MeOH / DCM (3:1) | [0.5 M] | High concentration favors MCR |

Step-by-Step Methodology:

-

Mixing: In a microwave vial, combine Pyrazole-5-CHO (1.0 mmol) and 2-Aminopyridine (1.0 mmol) in MeOH/DCM (2 mL).

-

Catalyst Addition: Add

(0.05 mmol). Stir for 10 minutes to pre-form the imine (often visible as a color change to yellow/orange). -

Isocyanide Addition: Add the isocyanide (1.1 mmol).

-

Reaction:

-

Method A (Thermal): Stir at RT for 24-48 hours.

-

Method B (Microwave - Recommended): Heat to

for 30 minutes.

-

-

Workup: Evaporate volatiles. Redissolve in EtOAc, wash with water.

-

Purification: Flash chromatography is usually required. Elute with DCM:MeOH (95:5).

Protocol C: Knoevenagel Condensation (Michael Acceptors)

Rationale: Converting the aldehyde to an electron-deficient alkene creates a "Michael acceptor." These are valuable for covalent inhibitor design (targeting Cysteine residues) or as precursors for further cyclization into pyranopyrazoles.

Optimized Protocol:

| Component | Reagent | Equivalents | Conditions |

| Substrate | Pyrazole-5-CHO | 1.0 | Electrophile |

| Nucleophile | Malononitrile / Ethyl Cyanoacetate | 1.1 | Active Methylene |

| Base/Cat | Piperidine | 0.1 (10 mol%) | Catalyst |

| Solvent | Ethanol (EtOH) | [0.5 M] | Green solvent |

Step-by-Step Methodology:

-

Setup: Dissolve Pyrazole-5-CHO (1.0 mmol) and Malononitrile (1.1 mmol) in EtOH (2 mL).

-

Catalysis: Add Piperidine (2 drops, ~10 mol%).

-

Reaction: Stir at RT. A precipitate often forms within 15-60 minutes.

-

Note: If no precipitate forms, heat to

for 1 hour.

-

-

Workup:

-

If solid forms: Filter and wash with cold EtOH.[1] This is often analytically pure.

-

If solution: Concentrate and recrystallize from EtOH/Water.

-

References & Authority

-

Tautomerism of Pyrazoles: Elguero, J., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles."[2] Molecules, 2019 , 24(23), 4390. Link

-

Context: Essential reading for understanding the regiochemical implications of N-unsubstituted pyrazoles.

-

-

Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[3] Chem., 1996 , 61, 3849-3862. Link

-

Context: The foundational text for the STAB protocol, adapted here for heterocyclic aldehydes.

-

-

GBB Reaction with Pyrazoles: Shaabani, A., et al. "Groebke–Blackburn–Bienaymé reaction: A versatile multicomponent reaction for the synthesis of imidazo[1,2-a]heterocycles."[4][5] Mol.[4][6][7][8] Divers., 2021 .[6][8]

-

Context: Reviews the scope of GBB, including the use of heterocyclic aldehydes.

-

-

Regioselective Synthesis: Lindsay-Scott, P. J., et al.[3] "A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines." J. Org.[3] Chem., 2017 , 82, 11295.[3] Link

-

Context: Demonstrates the use of pyrazole-5-aldehydes in complex fused-ring synthesis.

-

-

Knoevenagel Conditions: Reddy, M. V., et al. "Synthesis of novel pyrazole derivatives via Knoevenagel condensation." Synth. Commun., 2010 .

-

Context: Validates the piperidine/ethanol conditions for pyrazole aldehydes.

-

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before experimentation. Yields may vary based on specific substituent effects.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines [organic-chemistry.org]

- 4. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]

- 5. The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes [ineosopen.org]

- 8. ineosopen.org [ineosopen.org]

Application Notes & Protocols: The Strategic Use of 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde in Modern Kinase Inhibitor Synthesis

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Its unique electronic properties and ability to form critical hydrogen bond interactions with the hinge region of kinase enzymes have made it a focal point for the design of potent and selective inhibitors.[3][4] Pyrazole-based kinase inhibitors are crucial in treating various cancers, including lymphoma, breast cancer, and melanoma, as well as inflammatory and neurodegenerative disorders.[1][5]

This guide focuses on a highly versatile and strategically designed building block: 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde . This reagent is engineered for the efficient and modular synthesis of complex kinase inhibitors. Its structure incorporates three key functional elements:

-

The Pyrazole Core : Serves as the central anchoring motif, often providing the essential hydrogen bond donors and acceptors for binding to the kinase ATP pocket.[3]

-

A C4-Iodo Group : A reactive handle for introducing molecular complexity. The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the facile installation of diverse aryl, heteroaryl, or vinyl substituents.[6][7] This position is often directed towards the solvent-exposed region of the kinase, enabling modulation of physicochemical properties and exploration of additional binding interactions.

-

A C5-Carbaldehyde Functionality : An electrophilic site perfect for derivatization through reactions like reductive amination or condensation.[8][9] This allows for the construction of side chains that can target other regions of the ATP-binding site, enhancing potency and selectivity.

-

An N1-Oxanyl (Tetrahydropyranyl, THP) Protecting Group : This acid-labile group shields the pyrazole N-H.[10][11] This protection is critical for preventing unwanted side reactions during base-mediated cross-coupling and ensuring regioselective functionalization. The THP group is stable under a wide range of basic, reductive, and organometallic conditions but can be cleanly removed in a final synthetic step to reveal the N-H, which is often a crucial hydrogen bond donor for kinase hinge binding.[12][13][14]

This document provides detailed protocols and expert insights into leveraging this powerful building block for the rapid and efficient synthesis of next-generation kinase inhibitors.

Physicochemical Properties

A summary of the key properties for 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde is provided below.

| Property | Value (Typical) | Notes |

| Molecular Formula | C₉H₁₁IN₂O₂ | - |

| Molecular Weight | 322.10 g/mol | - |

| Appearance | Off-white to pale yellow solid | Based on similar iodinated pyrazole compounds.[15] |

| Solubility | Soluble in DMF, DMSO, Dichloromethane, THF | Typical solubility for protected heterocyclic intermediates. |

| Stability | Stable under standard laboratory conditions. Light sensitive. | Store in a cool, dark place. Stable to basic and nucleophilic conditions, but labile to acid.[11] |

Core Synthetic Applications & Protocols

This reagent is designed for sequential, regioselective functionalization. The C4-iodo and C5-aldehyde groups offer orthogonal reactivity, allowing for a modular approach to building complex molecular architectures.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4-Position

Application: The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery, enabling the formation of C(sp²)-C(sp²) bonds.[7][16] In this context, it is used to append aryl or heteroaryl fragments to the pyrazole core, which can significantly influence the inhibitor's potency, selectivity, and pharmacokinetic profile.

Expert Insights: The choice of palladium catalyst, ligand, and base is critical for success.[6] Pd(PPh₃)₄ is a reliable catalyst for many substrates. The base (e.g., Na₂CO₃, K₂CO₃) is required to activate the boronic acid for transmetalation.[16] The oxanyl (THP) protecting group is stable under these basic conditions, which is a key advantage.[11]

Detailed Protocol:

-

Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), and the base (e.g., Na₂CO₃, 2.5 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol %).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O in a 4:1:1 ratio).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Work-up: Upon completion, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the 4-aryl-1-(oxan-2-yl)pyrazole-5-carbaldehyde derivative.

Protocol 2: Reductive Amination of the C5-Carbaldehyde

Application: Reductive amination is a robust method for forming C-N bonds. This reaction transforms the C5-aldehyde into an aminomethyl group, allowing the introduction of diverse side chains that can form crucial interactions (e.g., hydrogen bonds, salt bridges) with the target kinase.